Cas no 2229076-68-8 (5-(2-azidoethyl)-2-nitrophenol)

5-(2-azidoethyl)-2-nitrophenol 化学的及び物理的性質
名前と識別子
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- 5-(2-azidoethyl)-2-nitrophenol
- EN300-1814909
- 2229076-68-8
-
- インチ: 1S/C8H8N4O3/c9-11-10-4-3-6-1-2-7(12(14)15)8(13)5-6/h1-2,5,13H,3-4H2
- InChIKey: NBMYVBADQAUWGG-UHFFFAOYSA-N
- SMILES: OC1=C(C=CC(=C1)CCN=[N+]=[N-])[N+](=O)[O-]
計算された属性
- 精确分子量: 208.05964013g/mol
- 同位素质量: 208.05964013g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 272
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.1
- トポロジー分子極性表面積: 80.4Ų
5-(2-azidoethyl)-2-nitrophenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1814909-0.1g |
5-(2-azidoethyl)-2-nitrophenol |
2229076-68-8 | 0.1g |
$640.0 | 2023-09-19 | ||
Enamine | EN300-1814909-0.5g |
5-(2-azidoethyl)-2-nitrophenol |
2229076-68-8 | 0.5g |
$699.0 | 2023-09-19 | ||
Enamine | EN300-1814909-0.25g |
5-(2-azidoethyl)-2-nitrophenol |
2229076-68-8 | 0.25g |
$670.0 | 2023-09-19 | ||
Enamine | EN300-1814909-1.0g |
5-(2-azidoethyl)-2-nitrophenol |
2229076-68-8 | 1g |
$728.0 | 2023-06-01 | ||
Enamine | EN300-1814909-0.05g |
5-(2-azidoethyl)-2-nitrophenol |
2229076-68-8 | 0.05g |
$612.0 | 2023-09-19 | ||
Enamine | EN300-1814909-5g |
5-(2-azidoethyl)-2-nitrophenol |
2229076-68-8 | 5g |
$2110.0 | 2023-09-19 | ||
Enamine | EN300-1814909-1g |
5-(2-azidoethyl)-2-nitrophenol |
2229076-68-8 | 1g |
$728.0 | 2023-09-19 | ||
Enamine | EN300-1814909-10.0g |
5-(2-azidoethyl)-2-nitrophenol |
2229076-68-8 | 10g |
$3131.0 | 2023-06-01 | ||
Enamine | EN300-1814909-2.5g |
5-(2-azidoethyl)-2-nitrophenol |
2229076-68-8 | 2.5g |
$1428.0 | 2023-09-19 | ||
Enamine | EN300-1814909-5.0g |
5-(2-azidoethyl)-2-nitrophenol |
2229076-68-8 | 5g |
$2110.0 | 2023-06-01 |
5-(2-azidoethyl)-2-nitrophenol 関連文献
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
5-(2-azidoethyl)-2-nitrophenolに関する追加情報
5-(2-azidoethyl)-2-nitrophenol (CAS No. 2229076-68-8): An Emerging Compound in Chemical and Pharmaceutical Research
5-(2-azidoethyl)-2-nitrophenol (CAS No. 2229076-68-8) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in chemical and pharmaceutical research. This compound, characterized by its azido and nitro functional groups, offers a promising platform for the development of novel therapeutic agents and advanced materials.
The molecular structure of 5-(2-azidoethyl)-2-nitrophenol is composed of a phenolic ring substituted with a nitro group at the 2-position and an azidoethyl group at the 5-position. The presence of these functional groups imparts distinct reactivity and stability to the molecule, making it an attractive candidate for a wide range of synthetic transformations and biological studies.
In the realm of organic synthesis, 5-(2-azidoethyl)-2-nitrophenol has been utilized as a key intermediate in the synthesis of complex molecules. The azido group can be readily converted into various functionalities through well-established chemical reactions such as Staudinger reduction, click chemistry, and azide-to-amino conversions. These transformations enable the synthesis of diverse derivatives with tailored properties, expanding the scope of applications for this compound.
Recent studies have highlighted the potential of 5-(2-azidoethyl)-2-nitrophenol in pharmaceutical research. The nitro group is known for its ability to undergo reduction under physiological conditions, generating reactive intermediates that can interact with biological targets. This property has been exploited in the development of prodrugs, where the nitro group serves as a masked form of a therapeutic moiety that is activated upon reduction in vivo.
In addition to its role in prodrug design, 5-(2-azidoethyl)-2-nitrophenol has shown promise in the field of drug delivery systems. The azido group can be used to conjugate the compound with targeting ligands or polymers, enhancing its selectivity and efficacy. For instance, conjugation with cell-penetrating peptides or antibodies can facilitate targeted delivery to specific tissues or cells, reducing off-target effects and improving therapeutic outcomes.
The biological activity of 5-(2-azidoethyl)-2-nitrophenol has also been investigated in various cellular models. Studies have demonstrated that this compound exhibits potent antioxidant and anti-inflammatory properties, making it a potential candidate for treating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. The phenolic moiety contributes to its antioxidant activity by scavenging free radicals, while the nitro group may modulate inflammatory pathways through its reductive metabolism.
Beyond its pharmaceutical applications, 5-(2-azidoethyl)-2-nitrophenol has found utility in materials science. The azido group can participate in click reactions to form covalent linkages with other molecules, enabling the fabrication of functional materials with tunable properties. For example, it has been used to create self-healing polymers and stimuli-responsive hydrogels, which have applications in tissue engineering and drug delivery systems.
The safety profile of 5-(2-azidoethyl)-2-nitrophenol is an important consideration for its practical use. While azides are generally considered stable under normal conditions, they can decompose explosively when subjected to heat or mechanical shock. Therefore, appropriate handling and storage precautions are essential to ensure safe use in laboratory settings.
In conclusion, 5-(2-azidoethyl)-2-nitrophenol (CAS No. 2229076-68-8) represents a multifaceted compound with significant potential in chemical and pharmaceutical research. Its unique combination of functional groups provides a versatile platform for synthetic transformations, biological studies, and material science applications. As research continues to uncover new possibilities for this compound, it is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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